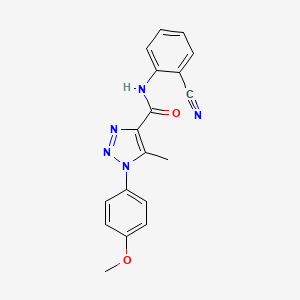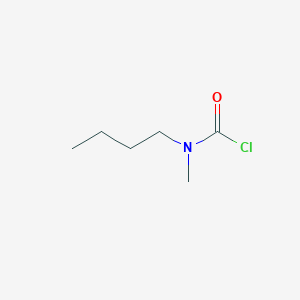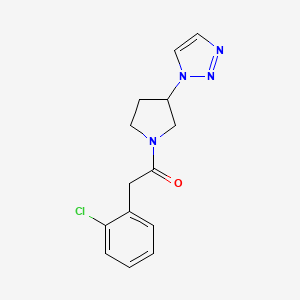
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a pyrrolidine ring, and a 2-chlorophenyl group .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is aromatic and has a delocalized pi electron system. The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. It is a saturated ring and is not aromatic .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might undergo reactions at the nitrogen atoms, while the 2-chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar 1,2,3-triazole ring and the aromatic 2-chlorophenyl group might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has led to the synthesis of new derivatives containing triazole and pyrrolidinyl units, showcasing significant antibacterial, antifungal, and plant growth regulatory activities. The synthesis processes often involve condensation reactions, and the resultant compounds are evaluated for their biological efficacy. For instance, Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing pyridine units, displaying antifungal and plant growth regulatory activities (Liu et al., 2007).
Catalytic and Material Science Applications
Some research focuses on the synthesis of compounds for catalytic applications or as part of material science. For example, Sun et al. (2007) developed a series of compounds that coordinate with iron(II) and cobalt(II) dichloride, showing promising results in catalytic activities towards ethylene reactivity (Sun et al., 2007).
Antioxidant Properties
Additionally, compounds with structural similarities to the specified chemical have been synthesized and tested for their antioxidant and antiradical activities, contributing to the understanding of their potential therapeutic benefits. Bekircan et al. (2008) prepared triazole derivatives that were evaluated for their antioxidant activities, highlighting the role of structural modifications in enhancing biological properties (Bekircan et al., 2008).
Antifungal and Antimicrobial Agents
Research also extends to the development of antifungal and antimicrobial agents. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridine moiety, demonstrating moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-11(13)9-14(20)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8,12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBXBJTFBVTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

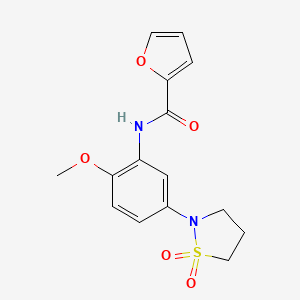
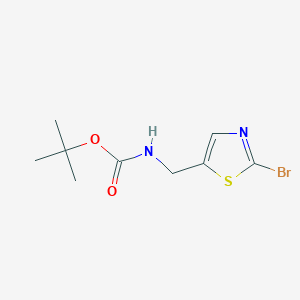

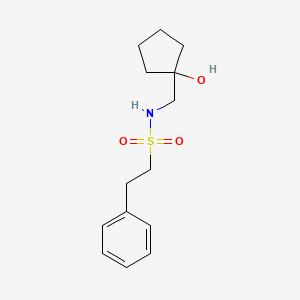
![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
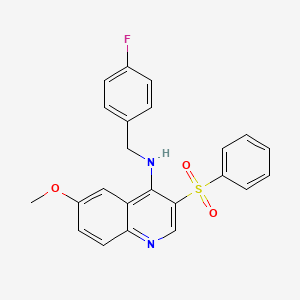
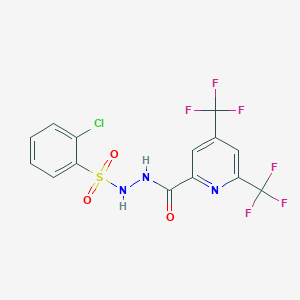
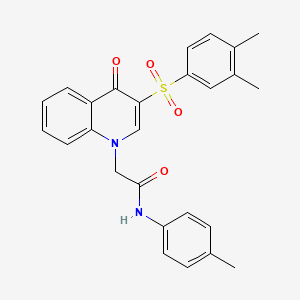


![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
